![molecular formula C10H10BrNO3 B1273893 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid CAS No. 25589-41-7](/img/structure/B1273893.png)
4-[(4-Bromophenyl)amino]-4-oxobutanoic acid
Vue d'ensemble
Description
“4-[(4-Bromophenyl)amino]-4-oxobutanoic acid” is a chemical compound . It is a derivative of phenylacetic acid containing a bromine atom . It has been synthesized via a novel copper catalyzed cross-coupling reaction .
Synthesis Analysis
The compound was synthesized via a novel copper catalyzed cross-coupling reaction . .Molecular Structure Analysis
The molecular structure of the compound was confirmed by physicochemical and spectral characteristics . The structure was also confirmed by FTIR, 1 H-NMR, 13 C-NMR and HRMS .Chemical Reactions Analysis
The compound was synthesized via a novel copper catalyzed cross-coupling reaction . Other reactions involving this species can be found in the NIST Chemistry WebBook .Physical And Chemical Properties Analysis
The compound has a molecular weight of 270.079 . More detailed physical and chemical properties are not available in the sources.Applications De Recherche Scientifique
Antimicrobial and Antiproliferative Agents
- Summary of Application: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which are structurally similar to the compound you mentioned, have been studied for their antimicrobial and anticancer activities .
- Methods of Application: The compounds were synthesized and their structures confirmed by spectroanalytical data. They were then evaluated for in vitro antimicrobial activity against bacterial and fungal species using the turbidimetric method, and for anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .
Non-Ionic Surfactants
- Summary of Application: A surfactant containing a benzene ring, 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, was synthesized using a copper catalyst cross-coupling reaction .
- Methods of Application: The synthesis of this surfactant was achieved through a novel method involving a copper catalyst cross-coupling reaction .
- Results: The surfactant was successfully synthesized, but the paper does not provide specific results or outcomes .
Antimicrobial and Anticancer Agents
- Summary of Application: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been studied for their antimicrobial and anticancer activities .
- Methods of Application: The compounds were synthesized and their structures confirmed by spectroanalytical data. They were then evaluated for in vitro antimicrobial activity against bacterial and fungal species using the turbidimetric method, and for anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .
Synthesis of Novel Compounds
- Summary of Application: Compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes, were synthesized .
- Methods of Application: The compounds were synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .
- Results: The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .
Extraction of Non-ionic Surfactants
- Summary of Application: 4-Bromophenylacetic acid was used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .
- Methods of Application: The compound was used in the extraction process, but the paper does not provide specific methods or procedures .
- Results: The paper does not provide specific results or outcomes .
Green and Mechanochemical One-Pot Multicomponent Synthesis
- Summary of Application: A compound structurally similar to the one you mentioned, 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was synthesized from 4-Bromobenzaldehyde, Malononitrile, and Dimedone .
- Methods of Application: The synthesis was achieved by grinding of various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .
- Results: The reaction was simply achieved with excellent yields and high purity .
Safety And Hazards
Propriétés
IUPAC Name |
4-(4-bromoanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQBQVIGARYLLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385217 | |
| Record name | 4-(4-Bromoanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromophenyl)amino]-4-oxobutanoic acid | |
CAS RN |
25589-41-7 | |
| Record name | 4-(4-Bromoanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-BROMOSUCCINANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



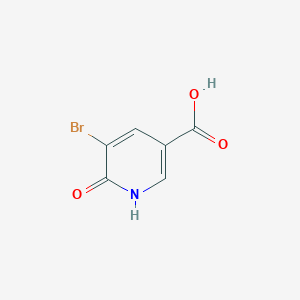
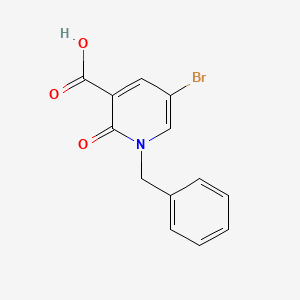
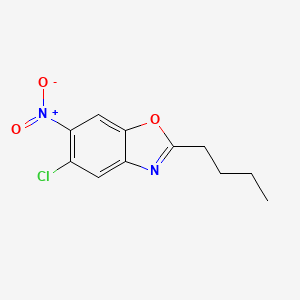
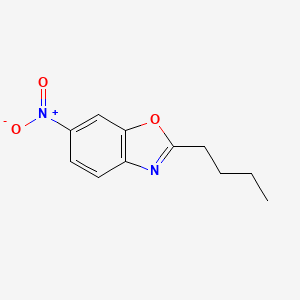
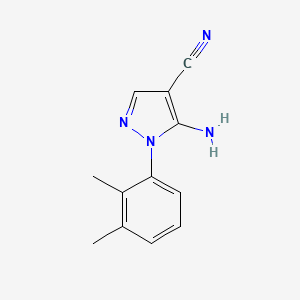
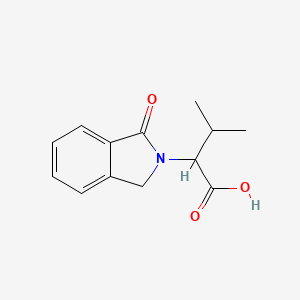
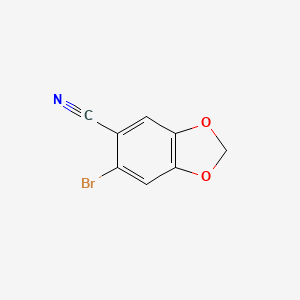
![1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B1273822.png)
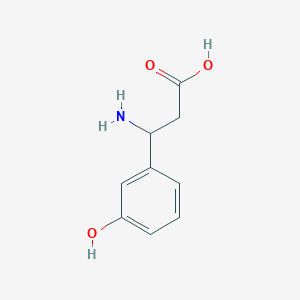
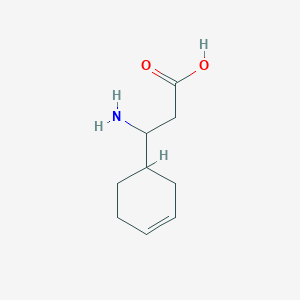
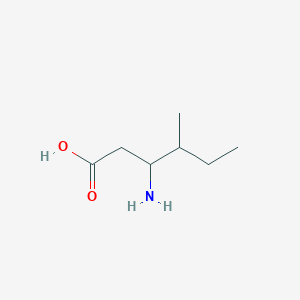
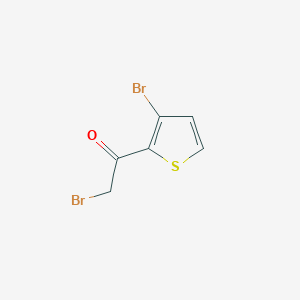
![7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1273836.png)
![3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1273841.png)